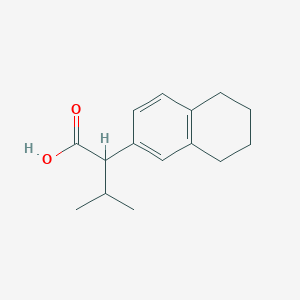![molecular formula C19H14F3N3O2S B253953 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B253953.png)
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival. In
Mécanisme D'action
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is normally sequestered in the cytoplasm by IκBα, which prevents its translocation to the nucleus and activation of its target genes. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate its target genes. This compound inhibits the phosphorylation and degradation of IκBα, thereby preventing the activation of NF-κB and its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. This compound has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth and survival of cancer cells. This compound has also been shown to have antiviral effects against influenza virus and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for NF-κB inhibition. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammatory diseases, and viral infections. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound could lead to the development of novel therapeutic strategies for these diseases.
Méthodes De Synthèse
The synthesis of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride to form 2-trifluoroacetylaminopyrimidine. This intermediate is then reacted with 4-chlorothiophenol to form 2-(4-chlorothiophenylthio)acetamide. The final step involves the reaction of 2-(4-chlorothiophenylthio)acetamide with 2-trifluoromethylbenzoyl chloride to form this compound.
Applications De Recherche Scientifique
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. NF-κB plays a critical role in regulating the immune response and inflammation, and its dysregulation has been implicated in the pathogenesis of various diseases. This compound has been shown to inhibit the activation of NF-κB and its downstream targets, resulting in the suppression of inflammation and cell survival.
Propriétés
Formule moléculaire |
C19H14F3N3O2S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-8-4-5-9-14(13)23-17(27)11-28-18-24-15(10-16(26)25-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,23,27)(H,24,25,26) |
Clé InChI |
YIKXLTULCYLJPO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)


![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)
![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)

![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)